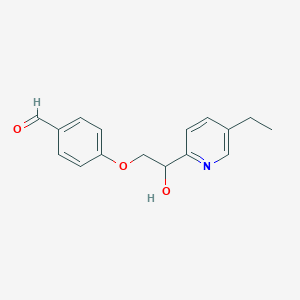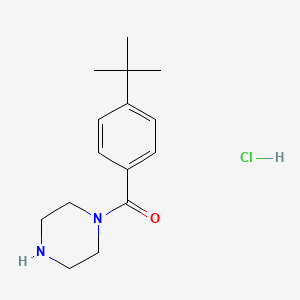
1-(4-Tert-butylbenzoyl)piperazine hydrochloride
Overview
Description
1-(4-Tert-butylbenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 470471-51-3 . It has a molecular weight of 282.81 . The compound is solid in its physical form . The IUPAC name for this compound is 1-(4-tert-butylbenzoyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(4-Tert-butylbenzoyl)piperazine hydrochloride is 1S/C15H22N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17;/h4-7,16H,8-11H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Tert-butylbenzoyl)piperazine hydrochloride is a solid compound . It has a molecular weight of 282.81 . The IUPAC name for this compound is 1-(4-tert-butylbenzoyl)piperazine hydrochloride .Scientific Research Applications
Synthesis and Characterization
- Synthesis, characterization, and evaluation of related compounds have been a significant area of research. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which involved a condensation reaction and was evaluated for antibacterial and anthelmintic activity, can provide insights into similar compounds like 1-(4-Tert-butylbenzoyl)piperazine hydrochloride (Sanjeevarayappa et al., 2015).
Chemical Structure Analysis
- Research on the chemical structure, such as X-ray diffraction studies and spectroscopic evidence, is crucial. For example, studies on the structure of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts provide valuable information on the structural properties of similar piperazine derivatives (Marvanová et al., 2016).
Biological Activity
- Investigating the biological activities of similar compounds offers insights into potential applications. Research on the antibacterial activity of terazosin hydrochloride derivatives, for instance, helps understand the biological interactions of piperazine derivatives (Kumar et al., 2021).
Intermediate in Drug Synthesis
- Piperazine derivatives are often intermediates in synthesizing various drugs. Research on the improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for antihypertensive drugs, highlights this application (Ramesh et al., 2006).
Antimicrobial Activity
- Studies on the antimicrobial properties of piperazine derivatives, such as the synthesis and evaluation of novel 1,4-disubstituted piperazines for antibacterial activities, can shed light on potential applications in treating bacterial infections (Shroff et al., 2022).
Cancer Research
- Research on piperazine derivatives for cancer treatment is an area of interest. For example, the study of cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrates the potential of similar compounds in cancer therapy (Yarim et al., 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-tert-butylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17;/h4-7,16H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEDSCAQBATKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylbenzoyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




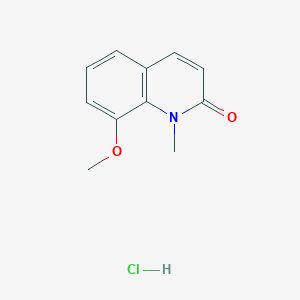
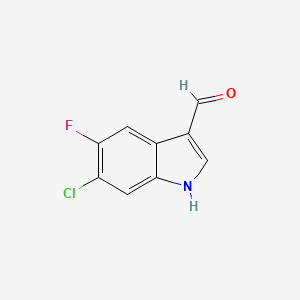


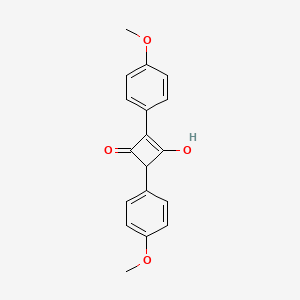
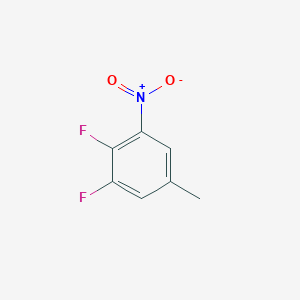
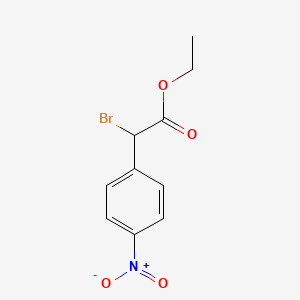


![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)

